
Pantoprazole Sulfone N-Oxide
Vue d'ensemble
Description
Pantoprazole Sulfone N-Oxide (CAS No. 953787-55-8) is a synthetic impurity formed during the production of Pantoprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders . Its molecular formula is C₁₆H₁₅F₂N₃O₆S, with a molecular weight of 415.37 g/mol . Structurally, it arises from the oxidation of Pantoprazole’s sulfide group to a sulfone and subsequent N-oxidation of the pyridine ring . Analytical methods such as HPLC, HNMR, and mass spectrometry are employed for its identification and quantification .
Méthodes De Préparation
Synthetic Routes to Pantoprazole Sulfone N-Oxide
Methyl Rhenium Trioxide (MTO)-Catalyzed Oxidation
The most widely cited method involves oxidizing 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole (pantoprazole sulfoxide) using hydrogen peroxide (H₂O₂) and acetic acid in the presence of MTO . This catalyst enables precise control over the oxidation state, preventing overoxidation to sulfones while facilitating pyridine N-oxidation.
Reaction Conditions :
-
Catalyst : MTO (0.5–2 mol%)
-
Oxidant : 30% H₂O₂ (1.2 equiv)
-
Solvent : Acetic acid/water (3:1 v/v)
-
Temperature : 20–30°C
-
Time : 2–4 hours
Under these conditions, the reaction achieves >90% conversion to PSNO with <5% sulfone byproducts . The MTO-H₂O₂ system forms a rhenium-peroxo complex that selectively transfers oxygen to the sulfoxide’s sulfur atom, followed by pyridine N-oxidation .
m-Chloroperoxybenzoic Acid (m-CPBA)-Mediated Synthesis
An alternative route employs m-CPBA to oxidize 2-chloromethyl-3,4-dimethoxypyridine hydrochloride before coupling with 5-difluoromethoxy-2-mercapto-1H-benzimidazole . This two-step process avoids sulfur overoxidation by preforming the pyridine N-oxide intermediate.
Step 1: Pyridine N-Oxidation
-
Reactant : 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Oxidant : m-CPBA (1.1 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C
Step 2: Thioether Coupling
This method minimizes genotoxic impurities but requires careful handling of m-CPBA due to its explosive nature.
Sodium Hypochlorite-Based Oxidation
Early industrial protocols used sodium hypochlorite (NaClO) for sulfide-to-sulfoxide oxidation, but uncontrolled conditions often led to PSNO formation via radical intermediates . At pH 5–8, NaClO generates chlorine radicals that abstract hydrogen from the pyridine ring, forming a radical cation that reacts with dissolved oxygen to yield the N-oxide .
Limitations :
-
Poor selectivity (30–40% PSNO yield)
-
Requires chromatographic purification
-
High impurity levels (e.g., sulfones, des-fluorinated analogs)
Comparative Analysis of Preparation Methods
The MTO method is preferred for commercial production due to its reproducibility and compatibility with Good Manufacturing Practices (GMP) .
Analytical Characterization of PSNO
Structural Confirmation
-
Spectroscopic Data :
Impurity Profiling
PSNO synthesis often generates:
-
Sulfone Byproducts : From overoxidation of the sulfoxide group
-
Des-Fluorinated Analogues : Due to HF elimination under acidic conditions
Industrial-Scale Optimization
Catalyst Recycling in MTO Processes
MTO can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss, reducing costs by ~20% .
Solvent Selection
Switching from dichloromethane to ethyl acetate in m-CPBA methods improves safety (lower toxicity) and yields (88→92%) .
Analyse Des Réactions Chimiques
Pantoprazole Sulfone N-Oxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized further under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Hydrogen peroxide, acetic acid, and methyl rhenium trioxide are commonly used in its reactions.
Major Products: The primary product is the sulfone-nitrogen oxidized derivative, which can be further modified for various applications.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Pantoprazole sulfone N-oxide is formed through the metabolic pathways of pantoprazole, primarily via oxidation processes in the liver. Studies have shown that pantoprazole undergoes extensive metabolism, producing several metabolites, including pantoprazole sulfone and pantoprazole N-oxide. These metabolites exhibit varying pharmacokinetic profiles, which can influence their therapeutic efficacy and safety.
- Absorption and Distribution : this compound is detected in plasma following administration of pantoprazole. Its pharmacokinetic parameters are critical for understanding its therapeutic potential and determining appropriate dosing regimens .
- Elimination : The elimination half-life of this compound is influenced by factors such as patient age, liver function, and concurrent medications. Research indicates that this metabolite may persist longer in certain populations, necessitating careful monitoring .
Therapeutic Applications
This compound has potential applications in various therapeutic contexts:
- Gastroesophageal Reflux Disease (GERD) : As a metabolite of pantoprazole, it contributes to the overall efficacy of proton pump inhibitors in managing GERD symptoms by inhibiting gastric acid secretion. Clinical studies have demonstrated that pantoprazole effectively reduces acid reflux-related symptoms and promotes healing of esophageal inflammation .
- Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid. Pantoprazole and its metabolites are used to manage this syndrome by controlling acid production, thereby alleviating symptoms and preventing complications .
- Helicobacter pylori Eradication : Pantoprazole is often included in combination therapy regimens aimed at eradicating H. pylori infections, which are associated with peptic ulcers. The role of this compound in enhancing the effectiveness of antibiotics in these regimens remains an area of active research .
- Stress Ulcer Prophylaxis : In critically ill patients, pantoprazole is utilized to prevent stress-related mucosal disease. The presence of its metabolites may influence the overall therapeutic outcome in these patients .
Case Studies and Research Findings
Several case studies highlight the clinical relevance of this compound:
- Neonatal Pharmacokinetics : A study investigating the pharmacokinetics of pantoprazole in neonatal dairy calves revealed significant insights into how this metabolite behaves in younger populations. The findings indicated that dosing adjustments may be necessary due to differences in metabolism compared to adults .
- Long-term Use Implications : Research has documented potential adverse effects associated with long-term use of proton pump inhibitors like pantoprazole. These include increased susceptibility to gastrointestinal infections and nutrient malabsorption issues, which may also be relevant for its metabolites like this compound .
Mécanisme D'action
The mechanism of action of Pantoprazole Sulfone N-Oxide is related to its parent compound, Pantoprazole. It binds to the sulfhydryl group of the H+, K±ATPase enzyme, inhibiting the final step in gastric acid production . This inhibition is irreversible, leading to prolonged suppression of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Structural and Chemical Properties
The table below compares Pantoprazole Sulfone N-Oxide with structurally related Pantoprazole derivatives and analogous impurities in other PPIs:
Key Observations:
Oxidation States :
- This compound combines sulfone and N-oxide functional groups, distinguishing it from Pantoprazole N-Oxide (only N-oxidized) and Pantoprazole Sulphone (only sulfone-oxidized) .
- The molecular weight difference between this compound (415.37) and Pantoprazole Sulphone (399.37) reflects the addition of an oxygen atom in the N-oxide group .
Pharmacological Relevance :
- Unlike active metabolites such as Pantoprazole Sulfide (a precursor in synthesis), this compound is pharmacologically inert and primarily monitored as a process-related impurity .
- Omeprazole Sulfone N-Oxide, while structurally analogous, exhibits lower molecular weight due to differences in the parent drug’s structure (e.g., absence of difluoromethoxy groups) .
Regulatory and Analytical Considerations
- Control Limits : Pharmacopeial standards (e.g., USP) specify strict acceptance criteria for Pantoprazole impurities. For instance, this compound is controlled under "Other individual impurities" with limits typically ≤0.2% .
- Detection Methods: this compound: Quantified via HPLC with UV detection, often alongside related compounds like Pantoprazole N-Oxide . Omeprazole Sulfone N-Oxide: Detected in plasma via LC/MS/MS but at trace levels (<31 nM), highlighting its minor role in drug interactions .
Activité Biologique
Pantoprazole sulfone N-oxide is a derivative of the proton pump inhibitor pantoprazole, primarily used for its role in treating acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant clinical studies.
Molecular Formula: CHFNOS
Molecular Weight: 383.37 g/mol
CAS Number: 953787-55-8
IUPAC Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
This compound functions as a prodrug that is converted into its active form in the acidic environment of the stomach. The active form inhibits the H/K-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This inhibition is irreversible and results in prolonged suppression of gastric acidity, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biological Activity and Pharmacodynamics
The biological activity of this compound can be summarized as follows:
- Inhibition of Gastric Acid Secretion: As a proton pump inhibitor, it effectively raises gastric pH by inhibiting the final step of acid production.
- Impact on CYP Enzymes: Studies have shown that this compound can influence cytochrome P450 enzymes, particularly CYP2C19, which is relevant for drug metabolism and potential drug interactions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption: Rapidly absorbed after intravenous administration.
- Distribution: Widely distributed in body tissues; however, specific data on tissue concentration remains limited.
- Metabolism: Primarily metabolized by hepatic enzymes, with potential implications for patients with liver impairment.
- Excretion: Excreted mainly through urine as metabolites.
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound:
- Efficacy in Peptic Ulcer Management:
- Gastrointestinal Bleeding:
- Drug Interactions:
Data Table: Comparison of Efficacy
Study | Treatment | Outcome | Significance |
---|---|---|---|
Van Rensburg et al. (2012) | IV Pantoprazole vs Lansoprazole | Higher intragastric pH | p < 0.001 |
Combined Therapy Study | Hemocoagulase + Pantoprazole | Improved serum markers | p < 0.05 |
Q & A
Basic Research Questions
Q. How is Pantoprazole Sulfone N-Oxide structurally identified and differentiated from related metabolites?
Methodological Answer: this compound (CAS 953787-55-8, C₁₆H₁₅F₂N₃O₆S) is identified using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). Differentiation from analogs (e.g., Omeprazole Sulfone N-Oxide) requires LC-MS/MS with specific transitions (e.g., m/z 378→166 for this compound vs. m/z 362→150 for Omeprazole Sulfone N-Oxide) . USP reference standards (e.g., USP Pantoprazole Related Compound A RS) aid in chromatographic retention time matching .
Q. What synthetic pathways are used to produce this compound while minimizing impurities?
Methodological Answer: this compound is synthesized via oxidation of Pantoprazole sulfide intermediates. A single-pot process using controlled pH (8–9) during extraction reduces sulfone impurities (<0.1%) . Post-synthesis purification employs reverse-phase HPLC with mobile phases optimized for sulfone N-oxide isolation (e.g., acetonitrile-phosphate buffer gradients) .
Q. How is the stability of this compound assessed under varying storage conditions?
Methodological Answer: Stability studies use accelerated degradation protocols: exposure to heat (40–60°C), humidity (75% RH), and UV light. Samples are analyzed via validated HPLC methods (e.g., C18 columns, 220 nm detection) to quantify degradation products like Pantoprazole sulfide or sulfone . Storage in amber glass at -20°C in inert atmospheres is recommended to prevent oxidation .
Advanced Research Questions
Q. What analytical methods are recommended for quantifying this compound in metabolic studies?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI+) is optimal. Use gradient elution (10–90% acetonitrile in 3.5 minutes) and monitor transitions (m/z 378→166). Deuterated internal standards (e.g., [²H₆]-Pantoprazole sulfone) improve precision by correcting matrix effects . Method validation should follow ICH Q2(R1) guidelines, including linearity (1–100 ng/mL), recovery (>90%), and LOQ (0.5 ng/mL) .
Q. How does this compound interact with cytochrome P450 enzymes (e.g., CYP2C19/CYP3A4)?
Methodological Answer: In vitro assays using human liver microsomes quantify inhibition via competitive binding. Pre-incubate microsomes with this compound (1–100 µM) and probe substrates (e.g., omeprazole for CYP2C19). Measure metabolite formation (e.g., 5-hydroxyomeprazole) via LC-MS. Ki values are calculated using Dixon plots; IC₅₀ < 10 µM indicates potent inhibition .
Q. What experimental designs are used to resolve contradictions in this compound’s metabolic role?
Methodological Answer: Contradictory data (e.g., variable inhibition potency across studies) are addressed by standardizing assay conditions:
- Use pooled human hepatocytes (n ≥ 10 donors) to account for genetic variability in CYP2C18.
- Control for pH (7.4), temperature (37°C), and cofactor concentrations (NADPH 1 mM).
- Cross-validate findings with orthogonal methods (e.g., fluorogenic assays vs. LC-MS) .
Q. How is impurity profiling of this compound conducted in pharmaceutical formulations?
Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation) identify related substances. Quantify impurities via UPLC-PDA with method sensitivity ≤0.05% (w/w). USP monographs specify acceptance criteria: this compound ≤0.2% in final drug products .
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-55-8 | |
Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.